molecular formula C20H40O7Si B14120917 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate

Cat. No.: B14120917
M. Wt: 420.6 g/mol
InChI Key: SYZWEMCMUVVYFU-UHFFFAOYSA-N
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Description

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. One common route includes the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The silane group can be hydrolyzed to form silanols.

    Condensation: Silanols can further condense to form siloxane bonds.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.

    Condensation: Often catalyzed by acids or bases and may require heating.

    Ester Hydrolysis: Can be carried out using acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.

Scientific Research Applications

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials.

    Nanotechnology: Employed in the functionalization of nanoparticles to enhance their stability and reactivity.

    Organic Synthesis: Acts as a versatile building block for the synthesis of complex molecules.

    Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate primarily involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials. The ester functionality allows for further chemical modifications, making it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ester functionality.

    1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Contains a silane group but has different functional groups.

Uniqueness

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and in applications requiring both organic and inorganic characteristics.

Properties

Molecular Formula

C20H40O7Si

Molecular Weight

420.6 g/mol

IUPAC Name

1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate

InChI

InChI=1S/C20H40O7Si/c1-9-20(7,18(22)23-8)16-19(5,6)17(21)24-14-13-15-28(25-10-2,26-11-3)27-12-4/h9-16H2,1-8H3

InChI Key

SYZWEMCMUVVYFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)C(=O)OCCC[Si](OCC)(OCC)OCC)C(=O)OC

Origin of Product

United States

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